molecular formula C9H9BrFNO B1343969 3-(2-Bromo-4-fluorophenoxy)azetidine CAS No. 954225-37-7

3-(2-Bromo-4-fluorophenoxy)azetidine

Cat. No. B1343969
CAS RN: 954225-37-7
M. Wt: 246.08 g/mol
InChI Key: FUXVAGGOBMYPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromo-4-fluorophenoxy)azetidine, commonly referred to as BFA, is an organic compound belonging to the class of azetidine compounds. It was first synthesized in the laboratory in 1994 and has since been studied extensively for its potential applications in various scientific fields. BFA has been used in the synthesis of many other compounds, as well as in the development of novel therapeutic agents. In addition, BFA has been studied for its potential uses in drug development, biochemistry, and physiology.

Scientific Research Applications

Stereoselective Synthesis of Piperidines

Researchers have explored the stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines, a process that involves monochloroalane reduction and mesylation of β-lactams. This method facilitates the preparation of various piperidines, which are significant in medicinal chemistry due to their structural presence in a wide range of bioactive molecules. The study highlights the utility of azetidine derivatives as intermediates for synthesizing complex heterocycles useful in drug development (Mollet et al., 2011).

Synthesis of Functionalized Azetidines

Another area of research demonstrates the synthetic versatility of 3-bromo-3-ethylazetidines in preparing a wide array of functionalized azetidines. These derivatives are synthesized through straightforward methods, yielding compounds with potential as building blocks for further chemical synthesis. This includes the creation of 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, and 3-hydroxy-3-ethylazetidines, which are pivotal for the development of novel functionalized azetidines and spirocyclic azetidine building blocks (Stankovic et al., 2013).

Azetidines in Drug Discovery

The synthesis of 3,3-Diarylazetidines through a calcium(II)-catalyzed Friedel-Crafts reaction of azetidinols with (hetero)aromatics, including complex phenols, is another significant application. This process results in high yields of azetidines that can be further derivatized into drug-like compounds. The N-Cbz group plays a crucial role in enhancing reactivity by stabilizing the intermediate carbocation, underscoring the importance of azetidines in accessing underexplored chemical space for drug discovery (Denis et al., 2018).

Antioxidant Activity of Azetidine Derivatives

Research into the synthesis, characterization, and evaluation of Schiff bases and azetidines derived from phenyl urea derivatives has shown moderate to significant antioxidant effects. This investigation into the in-vitro antioxidant potential of these compounds adds to the understanding of azetidine derivatives' medicinal chemistry significance (Nagavolu et al., 2017).

Fluorocyclization for Heterocycles

An innovative method has been developed for preparing 3-functionalized oxetanes and azetidines by fluorocyclization of 2-azidoallyl/2-alkoxyallyl alcohols and amines. This strategy marks the first instance of employing fluorocyclization to construct four-membered heterocycles, demonstrating the evolving synthetic approaches to azetidine derivatives (Zhang et al., 2021).

properties

IUPAC Name

3-(2-bromo-4-fluorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXVAGGOBMYPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290217
Record name 3-(2-Bromo-4-fluorophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

954225-37-7
Record name 3-(2-Bromo-4-fluorophenoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954225-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Bromo-4-fluorophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.